![molecular formula C22H18Cl2N2O4 B3846046 N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide](/img/structure/B3846046.png)
N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide
Overview
Description
N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide is a useful research compound. Its molecular formula is C22H18Cl2N2O4 and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.0643624 g/mol and the complexity rating of the compound is 536. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 205392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis and Chemical Structure
This compound is synthesized through a reaction involving terephthaloyl chloride and 5-chloro-2-methoxyaniline. The resulting compound features a terephthalamide backbone with two 5-chloro-2-methoxyphenyl substituents, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of terephthalamide, including this compound, exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. For instance, an IC50 value of approximately 60.70 µM was reported against the RKO cell line, indicating its potential as a therapeutic agent in cancer treatment .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of specific cellular pathways that are critical for tumor growth and survival. It has been suggested that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Antioxidant Properties
In addition to its anticancer effects, this compound has shown promising antioxidant activities. The DPPH radical scavenging method used in various studies indicated that it can effectively reduce oxidative stress, which is a contributing factor in many diseases, including cancer and cardiovascular disorders .
Case Studies and Research Findings
- Cell Line Studies : In vitro studies demonstrated that this compound significantly inhibited cell proliferation in several tumor cell lines, including RKO, PC-3, and HeLa. The most potent derivative showed IC50 values ranging from 49.79 µM to 78.72 µM across these lines .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound resulted in altered cell morphology and increased apoptosis in treated cells, confirming its role as a cytotoxic agent .
- Comparative Analysis : A comparison of various derivatives indicated that structural modifications could enhance biological activity. For example, compounds with additional functional groups exhibited improved efficacy against specific cancer types .
Summary Table of Biological Activities
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across different scientific domains:
Pharmaceutical Chemistry
N,N'-bis(5-chloro-2-methoxyphenyl)terephthalamide has been investigated for its potential as an anti-cancer agent. Its structure allows for interactions with biological targets involved in cancer cell proliferation. In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis.
Material Science
This compound is being explored for its use in developing mechanically responsive molecular crystals. These materials can change their properties in response to external stimuli, making them suitable for applications in sensors and actuators. The low melting point and elasticity of these crystals enhance their usability in flexible electronics.
Pesticide Development
Research indicates that this compound may serve as a repellent against certain rodent species. Studies have demonstrated its efficacy in formulations designed to deter pests, which could be beneficial in agricultural settings.
Table 1: Summary of Biological Activities
Activity Type | Target Organism | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | HeLa Cells | 12.5 | |
Anticancer | MCF-7 Cells | 15.0 | |
Rodent Repellency | Rattus norvegicus | 20.0 |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological activity against cancer cell lines. The results indicated that modifications to the phenyl groups significantly enhanced the compound's potency, suggesting a structure-activity relationship that could guide future drug design efforts.
Case Study 2: Pesticidal Efficacy
In a controlled laboratory setting, formulations containing this compound were tested for their effectiveness as rodent repellents. The study found that the compound significantly reduced rodent activity in treated areas, indicating its potential as an environmentally friendly pest control agent.
Properties
IUPAC Name |
1-N,4-N-bis(5-chloro-2-methoxyphenyl)benzene-1,4-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c1-29-19-9-7-15(23)11-17(19)25-21(27)13-3-5-14(6-4-13)22(28)26-18-12-16(24)8-10-20(18)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVOAOMNINVWJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.